molecular formula C11H20O B8546163 Spiro[4.5]dec-8-yl-methanol CAS No. 1082373-83-8

Spiro[4.5]dec-8-yl-methanol

Cat. No.: B8546163
CAS No.: 1082373-83-8
M. Wt: 168.28 g/mol
InChI Key: WXMHDMXIIBCNCP-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-8-yl-methanol is a bicyclic compound featuring a spiro junction where two rings (a cyclohexane and a cyclopentane) share a single carbon atom. The methanol (-CH2OH) substituent at position 8 imparts unique physicochemical and biological properties. Key molecular details include:

  • Molecular formula: C15H24O
  • Molecular weight: 220.35 g/mol
  • IUPAC name: ((1R,4S,5R)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-en-8-yl)methanol
  • Physical properties: Boiling point 327.5 ± 31.0 °C, density 0.97 ± 0.1 g/cm³, pKa 14.83 ± 0.10 .

This compound is structurally related to natural spirovetivanes like β-vetivone, which also possess a spiro[4.5]decane core . Its methanol group enhances polarity, influencing solubility and reactivity in biological systems.

Properties

CAS No.

1082373-83-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

spiro[4.5]decan-8-ylmethanol

InChI

InChI=1S/C11H20O/c12-9-10-3-7-11(8-4-10)5-1-2-6-11/h10,12H,1-9H2

InChI Key

WXMHDMXIIBCNCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Spiro[4.5]dec-8-yl-methanol and Analogues
Compound Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Spiro[4.5]decane -CH2OH C15H24O 220.35 Medicinal chemistry
β-Vetivone Spiro[4.5]decane Ketone C15H22O 218.33 Fragrance, natural product
1,4-Dioxaspiro[4.5]decan-8-ylmethanol Spiro[4.5]decane with dioxane ring -CH2OH, -O- C10H18O3 186.25 Synthetic intermediates
Spiro[4.5]decanone derivatives Spiro[4.5]decanone Ketone, variable substituents Variable Variable PHD enzyme inhibitors

Key Observations :

  • β-Vetivone: Shares the spiro[4.5]decane core but lacks the methanol group, instead featuring a ketone. This difference reduces polarity, making β-vetivone more lipophilic and suitable for fragrance applications .
  • 1,4-Dioxaspiro[4.5]decan-8-ylmethanol: Incorporates a dioxane ring, increasing oxygen content and altering reactivity. Its similarity score (0.90) to this compound suggests comparable synthetic utility .
Table 2: Enzyme Inhibition Profiles of Spiro[4.5] Derivatives
Compound Target Enzyme IC50 (μM) Selectivity Notes
Spiro[4.5]decanone derivatives (e.g., Compound 24) PHD2 (HIF-α hydroxylase) 0.219 ± 0.025 Non-selective; also inhibits PHD3
This compound Not reported N/A Potential applications inferred from structural analogs
β-Vetivone Not reported N/A Used in traditional medicine

Key Observations :

  • Spiro[4.5]decanone derivatives show potent inhibition of hypoxia-inducible factor (HIF) hydroxylases (PHD2 and PHD3), but lack isoform selectivity. Modifications to the core (e.g., adding a methanol group) may enhance selectivity .

Physicochemical Properties

Table 3: Physical Properties of Spiro Alcohols
Compound Boiling Point (°C) Density (g/cm³) pKa Solubility
This compound 327.5 ± 31.0 0.97 ± 0.1 14.83 ± 0.10 Moderate in polar solvents
1,4-Dioxaspiro[4.5]decan-8-ylmethanol Not reported Not reported ~15 (estimated) High (due to dioxane ring)
β-Vetivone 250–260 (sublimation) 0.99 ~17 (ketone) Low (lipophilic)

Key Observations :

  • The methanol group in this compound increases water solubility compared to β-vetivone, making it more suitable for aqueous biological systems.
  • The dioxane-containing analogue likely has higher solubility due to additional oxygen atoms .

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